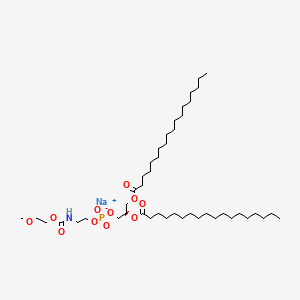
1,2,3,6-四氢吡啶-4-腈盐酸盐
描述
“1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1423028-00-5 . It has a molecular weight of 144.6 . The IUPAC name for this compound is 1,2,3,6-tetrahydro-4-pyridinecarbonitrile hydrochloride . The InChI code for this compound is 1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1,8H,2-4H2;1H .
Physical and Chemical Properties This compound is a powder . The storage temperature for this compound is 4 degrees .
科学研究应用
Synthesis and Dyeing Properties
1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride is a key intermediate in synthesizing various compounds with significant applications in dyes and pigments. Research demonstrates its utility in creating disperse dyes for polyester fabrics, showcasing the relationship between dyeing properties and dispersing agent concentrations. These dyes, derived from tetrahydropyridine-carbonitrile derivatives, offer excellent light and wash fastness, indicating potential for industrial textile applications (Al-Etaibi et al., 2013). Similarly, novel biologically active disperse dyes have been synthesized from tetrahydropyridine-carbonitrile, showing promising antimicrobial properties against various bacterial strains, suggesting a dual function in textiles as both colorants and antimicrobial agents (Ashkar et al., 2012).
Antimicrobial Activity
The tetrahydropyridine-carbonitrile framework has been utilized to synthesize azo pyridone disperse dyes, demonstrating not only applicability in dyeing polyester fabrics but also significant antimicrobial activity. This suggests their potential use in developing antimicrobial textiles, offering a novel approach to fabric treatment that could benefit healthcare and hygiene products by incorporating antimicrobial properties directly into fabric materials (Al-Etaibi et al., 2014).
Antioxidant and Biological Activity
Further extending its application, tetrahydropyridine-carbonitrile derivatives have been explored for their antioxidant activities. The synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine demonstrates their potential as antioxidants. This opens pathways for the development of new pharmaceuticals and nutraceuticals aimed at combating oxidative stress-related diseases, indicating a broader biological significance beyond textile applications (Salem et al., 2015).
Spectroscopic and Structural Analysis
The structural and spectroscopic analysis of tetrahydropyridine-carbonitrile derivatives provides critical insights into their chemical behavior and properties. X-ray diffraction analysis offers a deeper understanding of their molecular structure, aiding in the development of more effective compounds for various applications, including materials science and medicinal chemistry (Jansone et al., 2007). This type of analysis is fundamental for tailoring the properties of these compounds to specific industrial or pharmaceutical applications.
安全和危害
属性
IUPAC Name |
1,2,3,6-tetrahydropyridine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1,8H,2-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAOYNOEWCAMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B1433070.png)



![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)